

physical properties of 4-Bromo-2-hydroxyanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenol

Cat. No.: B1267044

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An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-hydroxyanisole (CAS No. 37942-01-1). It includes a summary of quantitative data, detailed experimental protocols for the characterization of such compounds, and a logical workflow for structural elucidation.

Core Physical and Chemical Properties

4-Bromo-2-hydroxyanisole, also known as **5-Bromo-2-methoxyphenol**, is a substituted aromatic compound with the molecular formula $C_7H_7BrO_2$.^{[1][2][3]} Its structure incorporates a phenolic hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, which imparts specific physical and chemical characteristics relevant for its use as a synthetic intermediate in pharmaceutical and agrochemical development.^[2] The compound typically appears as a white to brown crystalline powder or solid.^[2]

Data Presentation

The following table summarizes the key quantitative physical properties of 4-Bromo-2-hydroxyanisole.

Property	Value	Source(s)
CAS Number	37942-01-1	[1][2][3]
Molecular Formula	C ₇ H ₇ BrO ₂	[1][2][3]
Molecular Weight	203.03 g/mol	[1][2][3][4]
Melting Point	64-70 °C	[1]
Boiling Point	259.7 ± 20.0 °C (at 760 mmHg)	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Flash Point	110.9 ± 21.8 °C	[1]
LogP (Octanol-Water Partition Coefficient)	2.60	[1]
Vapor Pressure	0.0 ± 0.5 mmHg (at 25 °C)	[1]

Spectral Data and Characterization

While specific, publicly archived spectra for 4-Bromo-2-hydroxyanisole are not readily available, its structure allows for the prediction of characteristic spectral features. The characterization of a novel or synthesized batch of this compound would rely on standard spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their substitution pattern. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would indicate

the electronic environment of each carbon, with carbons attached to electronegative atoms (oxygen, bromine) appearing further downfield.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ due to the O-H stretching of the phenolic group. C-O stretching vibrations for the ether and phenol would be visible in the $1000\text{--}1300\text{ cm}^{-1}$ range. Aromatic C=C stretching absorptions would appear around $1450\text{--}1600\text{ cm}^{-1}$, and C-H stretching of the aromatic ring would be observed just above 3000 cm^{-1} .
- **Mass Spectrometry (MS):** Mass spectrometry would show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

The following sections detail generalized, standard protocols for the experimental determination of the key physical properties of a crystalline organic solid like 4-Bromo-2-hydroxyanisole.

Melting Point Determination

The melting point is a crucial indicator of purity.^[5] For a pure crystalline compound, the melting range is typically narrow ($0.5\text{--}1.0\text{ }^{\circ}\text{C}$).^[6]

Methodology (Capillary Method):

- **Sample Preparation:** Ensure the crystalline sample is completely dry and finely powdered.^[5] Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the sample.^[6] The packed sample height should be 1-2 mm.^[7]
- **Apparatus Setup:** Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp device).^[6]
- **Initial Determination:** For an unknown compound, perform a rapid determination by heating at a fast rate (e.g., $10\text{--}20\text{ }^{\circ}\text{C}/\text{minute}$) to find an approximate melting range.^[8]

- **Accurate Determination:** Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6][8]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$. [6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Methodology (Thin Solid Film):

- **Sample Preparation:** Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.[10]
- **Film Deposition:** Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]
- **Solvent Evaporation:** Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[10]
- **Spectral Acquisition:** Place the salt plate into the sample holder of the FT-IR spectrometer. Collect a background spectrum first, then acquire the sample spectrum.[11] The data is typically collected over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.[12]

Methodology (^1H and ^{13}C NMR):

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[12][13]

- **Transfer to NMR Tube:** Transfer the solution into a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), is typically used as a reference (0 ppm).[\[13\]](#)
- **Instrument Setup:** Place the NMR tube into the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. Following this, acquire the proton-decoupled ^{13}C NMR spectrum. Further 2D NMR experiments (e.g., COSY, HSQC) can be performed to establish connectivity between atoms.[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[\[14\]](#)

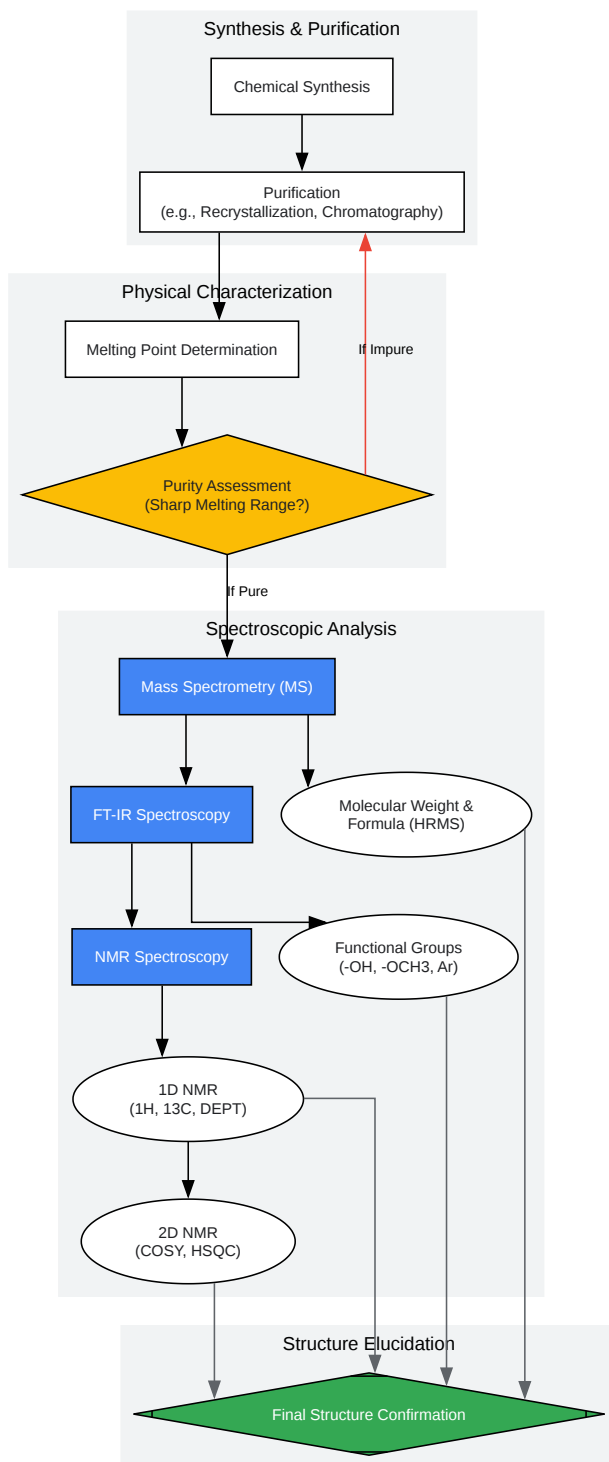
Methodology (Electrospray Ionization - ESI):

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~10-100 $\mu\text{g/mL}$) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[\[15\]](#) High concentrations of non-volatile salts must be avoided.[\[15\]](#)
- **Infusion:** The sample solution is introduced into the ion source of the mass spectrometer, typically via direct infusion with a syringe pump or through an LC system.
- **Ionization:** In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) are released into the gas phase.
- **Analysis and Detection:** The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[\[16\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the structural characterization of a synthesized organic compound like 4-Bromo-2-hydroxyanisole.

Workflow for Structural Elucidation of 4-Bromo-2-hydroxyanisole

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Caption: A logical workflow for the synthesis, purification, and structural confirmation of 4-Bromo-2-hydroxyanisole.

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- To cite this document: BenchChem. [physical properties of 4-Bromo-2-hydroxyanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267044#physical-properties-of-4-bromo-2-hydroxyanisole]

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